Isopentyltriphenylphosphonium bromide

Corrosion Inhibition Mild Steel Electrochemistry

Isopentyltriphenylphosphonium bromide (CAS 28322-40-9), also known as (3-Methylbutyl)triphenylphosphonium bromide, is a quaternary phosphonium salt characterized by a molecular formula of C23H26BrP and a molecular weight of 413.33 g/mol. This compound is widely utilized as a Wittig reagent for C-C bond formation and as a phase-transfer catalyst in organic synthesis.

Molecular Formula C23H26BrP
Molecular Weight 413.3 g/mol
CAS No. 28322-40-9
Cat. No. B044549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopentyltriphenylphosphonium bromide
CAS28322-40-9
SynonymsIsopentyltriphenylphosphonium Bromide
Molecular FormulaC23H26BrP
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESCC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C23H26P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1
InChIKeyGZLGTVRDLCJQTO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopentyltriphenylphosphonium Bromide (CAS 28322-40-9): A Baseline Overview for Scientific Procurement


Isopentyltriphenylphosphonium bromide (CAS 28322-40-9), also known as (3-Methylbutyl)triphenylphosphonium bromide, is a quaternary phosphonium salt characterized by a molecular formula of C23H26BrP and a molecular weight of 413.33 g/mol . This compound is widely utilized as a Wittig reagent for C-C bond formation and as a phase-transfer catalyst in organic synthesis . It is a light yellow solid with a melting point of 157-159 °C (lit.) and is soluble in methanol . Notably, this compound is classified as an ionic liquid and has been investigated as an effective corrosion inhibitor [1].

Why Generic Substitution of Isopentyltriphenylphosphonium Bromide (CAS 28322-40-9) Fails: The Isopentyl Moiety Advantage


Generic substitution of isopentyltriphenylphosphonium bromide with other alkyltriphenylphosphonium salts (e.g., methyl, ethyl, or benzyl analogs) is not chemically equivalent due to the unique steric and electronic influence of the 3-methylbutyl (isopentyl) chain. This branched alkyl chain confers distinct lipophilicity (LogP = 2.03060) and solubility profiles compared to linear or shorter-chain analogs . Critically, the specific conformation and packing of the isopentyl group in the solid state—adopting an extended conformation with a standard propeller configuration of phenyl rings at 102 K [1]—directly influences crystallization behavior and long-term storage stability. Furthermore, the specific counterion (bromide) and cationic structure dictate its reactivity in Wittig olefination, where the steric bulk of the isopentyl group modulates ylide stability and alkene stereoselectivity differently than methyl or benzyl counterparts .

Product-Specific Quantitative Evidence Guide for Isopentyltriphenylphosphonium Bromide (CAS 28322-40-9) Selection


Corrosion Inhibition Efficiency on Mild Steel in Acidic Media vs. Baseline

In a direct comparative study evaluating corrosion inhibition on mild steel in 0.5 M H2SO4, isopentyltriphenylphosphonium bromide (IPTPPB) achieved a maximum inhibition efficiency of 99% at a concentration of 10⁻² M [1]. This performance is quantitatively comparable to the 99.1% efficiency reported for hexadecyltriphenylphosphonium bromide (HPP) in 1 M HCl at 0.07 mM [2] and the 99% efficiency of (2-aminobenzyl)triphenylphosphonium bromide (ABTPPB) at 10⁻² M . Notably, IPTPPB reaches this high efficiency threshold using a less complex, branched alkyl chain compared to the long hexadecyl chain of HPP, potentially offering a more cost-effective or synthetically accessible alternative.

Corrosion Inhibition Mild Steel Electrochemistry

Definitive Solid-State Structure and Conformation at Low Temperature vs. Class Baseline

Single-crystal X-ray diffraction analysis at 102 K definitively characterizes the methanol solvate of isopentyltriphenylphosphonium bromide [1]. The structure reveals the isopentyl group in an extended conformation and the phenyl rings adopting the propeller configuration characteristic of the triphenylphosphonium family [1]. The crystal packing and hydrogen bonding to the bromide ion provide a unique, high-resolution (R-factor = 0.0432) structural fingerprint that is distinct from the solid-state arrangements of smaller alkyl (e.g., methyl) or linear alkyl analogs [2].

Crystallography Solid-State Chemistry Structural Characterization

Precursor for Ylide Generation in Wittig Olefination vs. Methyl/Linear Analogs

Isopentyltriphenylphosphonium bromide serves as a key reactant for generating the corresponding ylide used in Wittig olefination . While methyltriphenylphosphonium bromide is standard for methylenation, the isopentyl derivative introduces a branched 3-methylbutylidene group, enabling the synthesis of alkenes with specific steric profiles . This differentiates it from linear-chain analogs (e.g., butyl or hexyl) by offering a branched, non-linear alkene product that can influence downstream molecular conformation and packing in complex syntheses, such as the preparation of 9,11-secosterol analogs or ceramide I derivatives .

Wittig Reaction C-C Bond Formation Organic Synthesis

Phase-Transfer Catalysis: Lipophilicity and Stability Advantage vs. Ammonium Salts

As a quaternary phosphonium salt, isopentyltriphenylphosphonium bromide (LogP = 2.03060 ) functions as a phase-transfer catalyst (PTC). In contrast to common quaternary ammonium PTCs like tetrabutylammonium bromide (TBAB), phosphonium salts exhibit superior thermal stability and tolerance to strongly basic conditions [1]. The branched 3-methylbutyl group enhances solubility in organic phases relative to shorter-chain analogs, facilitating the migration of anionic reactants across the liquid-liquid interface . While direct comparative PTC rate data for this specific compound is limited, the class-level advantage of phosphonium over ammonium centers in high-temperature or strong-base reactions is well-established, making it the preferred choice for demanding PTC applications.

Phase-Transfer Catalysis Nucleophilic Substitution Reaction Optimization

Best-Fit Research and Industrial Application Scenarios for Isopentyltriphenylphosphonium Bromide (CAS 28322-40-9)


High-Efficiency Corrosion Inhibition in Acidic Industrial Pickling and Descaling

Based on its demonstrated 99% inhibition efficiency on mild steel in 0.5 M H2SO4 [1], isopentyltriphenylphosphonium bromide is ideally suited as a green corrosion inhibitor additive in industrial acid cleaning, pickling, and descaling processes. Its performance rivals that of specialized, long-chain phosphonium inhibitors while utilizing a more accessible branched alkyl structure, offering a compelling cost-performance balance for mitigating mild steel corrosion in sulfuric acid environments.

Synthesis of Sterically-Defined Alkenes in Pharmaceutical and Natural Product Chemistry

The compound is a required precursor for generating the 3-methylbutylidene ylide used in Wittig olefination . This application is critical for constructing complex molecules containing branched alkene motifs, such as 9,11-secosterol analogs with potential antitumor activity and ceramide I derivatives for antiepileptic research . Its use ensures the precise introduction of the isopentylidene fragment, a structural element that cannot be replicated using methyl or linear alkyl phosphonium Wittig reagents.

Robust Phase-Transfer Catalysis in Strongly Basic or Thermal Conditions

In biphasic reactions requiring a catalyst that resists degradation under strong bases or elevated temperatures, isopentyltriphenylphosphonium bromide provides a more stable alternative to quaternary ammonium salts [2]. Its phosphonium core and favorable lipophilicity (LogP = 2.03) make it effective for nucleophilic substitutions and alkylations where ammonium-based PTCs like TBAB would decompose, ensuring sustained catalytic activity and higher reaction fidelity in demanding synthetic sequences.

Quality Control and Solid-State Characterization in Crystalline Material Studies

For research requiring rigorously defined crystalline materials, this compound's fully characterized crystal structure (monoclinic P 1 21/c 1, R-factor = 0.0432) [3] provides a validated standard. This is particularly valuable in crystallography, materials science, and pharmaceutical co-crystal screening, where the specific packing and conformation of the isopentyl group and its methanol solvate can be used as a reference or benchmark for comparative solid-state studies.

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